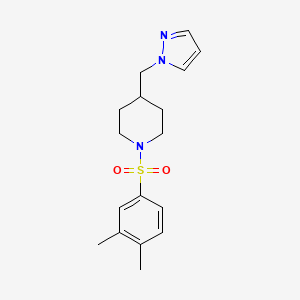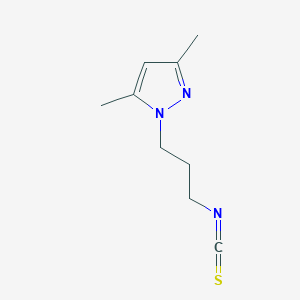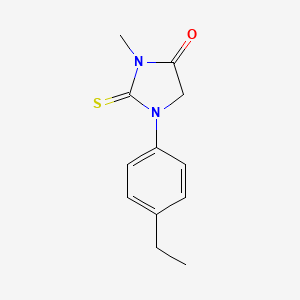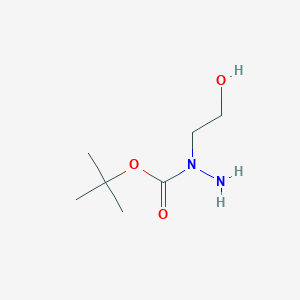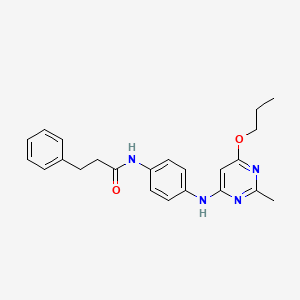
N-(4-((2-methyl-6-propoxypyrimidin-4-yl)amino)phenyl)-3-phenylpropanamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
N-(4-((2-methyl-6-propoxypyrimidin-4-yl)amino)phenyl)-3-phenylpropanamide is a chemical compound that has gained significant attention in scientific research due to its potential applications in medicine. This compound belongs to a class of drugs known as protease inhibitors, which are commonly used in the treatment of viral infections such as HIV and hepatitis C.
Mechanism of Action
The mechanism of action of N-(4-((2-methyl-6-propoxypyrimidin-4-yl)amino)phenyl)-3-phenylpropanamide involves the inhibition of proteases, which are enzymes that are essential for the replication of viruses such as HIV and hepatitis C. By inhibiting the activity of these enzymes, this compound can prevent the replication of the virus and slow down the progression of the disease.
Biochemical and Physiological Effects
N-(4-((2-methyl-6-propoxypyrimidin-4-yl)amino)phenyl)-3-phenylpropanamide has been shown to have a number of biochemical and physiological effects. It has been shown to inhibit the activity of proteases, which are enzymes that are essential for the replication of viruses such as HIV and hepatitis C. This compound has also been shown to inhibit the growth of certain types of cancer cells.
Advantages and Limitations for Lab Experiments
One of the main advantages of N-(4-((2-methyl-6-propoxypyrimidin-4-yl)amino)phenyl)-3-phenylpropanamide is its potential use in the treatment of viral infections and cancer. However, there are also some limitations to its use in laboratory experiments. For example, this compound can be difficult to synthesize and may require specialized equipment and expertise. Additionally, it may be toxic at high doses, which can limit its use in certain experiments.
Future Directions
There are a number of future directions for research on N-(4-((2-methyl-6-propoxypyrimidin-4-yl)amino)phenyl)-3-phenylpropanamide. One area of research is the development of more efficient synthesis methods for this compound, which could make it more accessible for use in laboratory experiments. Another area of research is the investigation of its potential use in the treatment of other viral infections and cancer types. Additionally, further studies are needed to determine the optimal dosages and administration methods for this compound.
Synthesis Methods
The synthesis of N-(4-((2-methyl-6-propoxypyrimidin-4-yl)amino)phenyl)-3-phenylpropanamide involves a multi-step process that includes the use of various chemical reagents and techniques. The initial step involves the preparation of 2-methyl-6-propoxypyrimidine-4-amine, which is then reacted with 4-nitrophenyl chloroformate to form 4-nitrophenyl 2-methyl-6-propoxypyrimidine-4-yl carbamate. This intermediate compound is then reacted with 4-aminophenyl-3-phenylpropanoic acid to produce the final product.
Scientific Research Applications
N-(4-((2-methyl-6-propoxypyrimidin-4-yl)amino)phenyl)-3-phenylpropanamide has been extensively studied for its potential applications in the treatment of viral infections. It has been shown to inhibit the activity of proteases, which are enzymes that are essential for the replication of viruses such as HIV and hepatitis C. This compound has also been investigated for its potential use in the treatment of cancer, as it has been shown to inhibit the growth of certain types of cancer cells.
properties
IUPAC Name |
N-[4-[(2-methyl-6-propoxypyrimidin-4-yl)amino]phenyl]-3-phenylpropanamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C23H26N4O2/c1-3-15-29-23-16-21(24-17(2)25-23)26-19-10-12-20(13-11-19)27-22(28)14-9-18-7-5-4-6-8-18/h4-8,10-13,16H,3,9,14-15H2,1-2H3,(H,27,28)(H,24,25,26) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ORKLVPPFEPXBHB-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCOC1=NC(=NC(=C1)NC2=CC=C(C=C2)NC(=O)CCC3=CC=CC=C3)C |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C23H26N4O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
390.5 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
N-(4-((2-methyl-6-propoxypyrimidin-4-yl)amino)phenyl)-3-phenylpropanamide | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

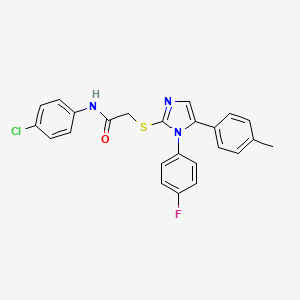

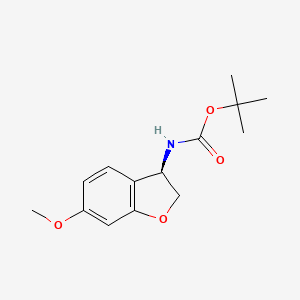



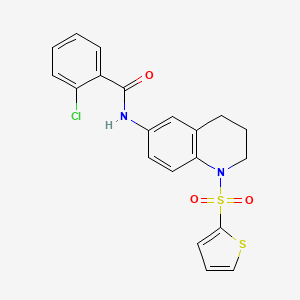
![(4aS,8aR)-Hexahydro-2H-pyrido[4,3-b][1,4]oxazin-3(4H)-one hydrochloride](/img/structure/B2971946.png)
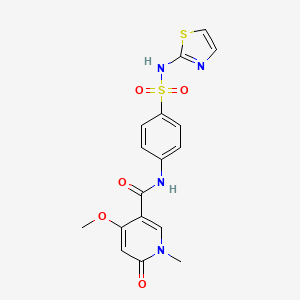
![2-(4-chlorophenoxy)-1-{3,5-dimethyl-4-[(2-nitrophenyl)sulfanyl]-1H-pyrazol-1-yl}ethan-1-one](/img/structure/B2971952.png)
